molecular formula C4H10N4O B14754893 3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane CAS No. 283-48-7

3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane

Cat. No.: B14754893
CAS No.: 283-48-7
M. Wt: 130.15 g/mol
InChI Key: ZJNHKGWOHKAJRN-UHFFFAOYSA-N
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Description

3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane is a chemical compound with the molecular formula C₄H₁₀N₄O. It is a bicyclic structure containing nitrogen and oxygen atoms, which makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane involves several steps. One common method includes the reaction of hexahydro-1,4-endo-(2-oxa-1,3-propanediyl)-1,2,4,5-tetrazine with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane include other bicyclic structures like 3-azabicyclo[3.2.2]nonane. The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical and biological properties .

Properties

CAS No.

283-48-7

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

3-oxa-1,5,6,8-tetrazabicyclo[3.2.2]nonane

InChI

InChI=1S/C4H10N4O/c1-5-8-2-6-7(1)3-9-4-8/h5-6H,1-4H2

InChI Key

ZJNHKGWOHKAJRN-UHFFFAOYSA-N

Canonical SMILES

C1NN2CNN1COC2

Origin of Product

United States

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